molecular formula C8H13N3 B6233451 1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine CAS No. 1018584-69-4

1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine

Cat. No.: B6233451
CAS No.: 1018584-69-4
M. Wt: 151.21 g/mol
InChI Key: XHKAMZIANVTROM-UHFFFAOYSA-N
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Description

The compound 1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine (CID 28808654) is a bicyclic pyrazole derivative with a primary amine functional group. Its molecular formula is C₈H₁₃N₃, and it features a cyclopentane ring fused to a pyrazole moiety, substituted with a methyl group at the N-1 position and an aminomethyl group at the C-3 position. Key structural details include:

  • SMILES: CN1C2=C(CCC2)C(=N1)CN
  • InChIKey: XHKAMZIANVTROM-UHFFFAOYSA-N
  • Collision Cross Section (CCS): Predicted CCS for [M+H]+ is 131.5 Ų, indicating moderate molecular size and polarity .

This compound serves as a versatile intermediate in medicinal and synthetic chemistry due to its amine group, which facilitates further functionalization.

Properties

CAS No.

1018584-69-4

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanamine

InChI

InChI=1S/C8H13N3/c1-11-8-4-2-3-6(8)7(5-9)10-11/h2-5,9H2,1H3

InChI Key

XHKAMZIANVTROM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a suitable pyrazole derivative with a methylene compound in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to achieve high yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine has a range of applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool for studying various biological processes and developing new therapeutic agents.

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biochemical assays to study enzyme activities and metabolic pathways. Medicine: Industry: Use in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 1-{1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • The fluorine atom in the 4-fluorophenyl derivative enhances electronegativity and metabolic resistance. Trifluoromethyl Group (): The CF₃ group introduces strong electron-withdrawing effects, improving chemical stability and altering solubility.
  • Amine Functionality :
    The primary amine in all analogs enables reactions such as acylation, sulfonylation, or reductive amination. Steric accessibility varies: the cyclopentane-fused analogs (e.g., ) may exhibit slower reaction kinetics compared to simpler derivatives ().

Physical and Spectroscopic Properties

  • Collision Cross Section (CCS) :
    The main compound’s CCS (131.5 Ų) reflects its compact bicyclic structure. Larger analogs (e.g., phenyl derivative, ) likely exhibit higher CCS values due to increased surface area.
  • Spectroscopic Data : While NMR data for the main compound is unavailable, provides ¹H NMR shifts for a triazole-containing analog, illustrating typical amine proton resonances near δ 3.9–5.5 ppm .

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